4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a chlorine substituent at position 4 and a methyl group at position 1. This structure positions it as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. highlights its use in generating pyrrolo[2,3-b]pyridine analogs with cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
AUQRKOKISJQOJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
Preparation Methods
Direct N-Methylation of Pyrrolopyridine Precursors
The most straightforward approach involves direct methylation of the pyrrole nitrogen in 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This method leverages alkylation under strongly basic conditions:
Procedure :
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv) in anhydrous toluene.
-
Add potassium tert-butoxide (t-BuOK, 1.4 equiv) and catalytic TDA-1 at 0°C.
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Stir at room temperature for 6 hours, then add methyl iodide (MeI, 1.0 equiv) at 0°C.
-
Monitor via TLC until methylation completes (~1 hour).
-
Evaporate solvent, purify via column chromatography (DCM/ethyl acetate, 9:1).
Yield : 85% .
Key Insight : The strong base deprotonates the pyrrole NH, enabling nucleophilic attack on MeI. Steric hindrance from the tert-butoxide ensures selectivity for N-methylation over O-methylation.
SEM-Protection-Mediated Synthesis
For substrates sensitive to direct alkylation, protection-deprotection strategies using SEM (2-(trimethylsilyl)ethoxymethyl) groups ensure regioselectivity:
Procedure :
-
Protection :
-
Methylation :
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Treat the SEM-protected intermediate with MeI (1.1 equiv) and t-BuOK (1.5 equiv) in THF.
-
Stir at room temperature for 12 hours.
-
-
Deprotection :
Advantage : SEM protection prevents over-alkylation and stabilizes intermediates during multi-step syntheses.
Cyclization of Functionalized Precursors
Constructing the pyrrolopyridine core from acyclic precursors ensures precise control over substituent placement:
Procedure :
-
Lactam Formation :
-
N-Methylation :
-
Follow Step 1 (Direct Methylation) to introduce the methyl group.
-
Mechanistic Note : The lactam ring forms via intramolecular nucleophilic attack of the amine on the carbonyl, followed by dehydration .
Chlorination of Hydroxypyrrolopyridines
Introducing chlorine via substitution of hydroxyl precursors offers an alternative route:
Procedure :
-
Hydroxypyrrolopyridine Synthesis :
-
Oxidize 4-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using H2O2 in acetic acid.
-
-
Chlorination :
Critical Factor : DMF catalyzes the conversion of POCl3 to the electrophilic POCl2+, enabling efficient Cl− substitution.
Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors optimize the Direct Methylation method:
-
Conditions :
Advantage : Flow chemistry minimizes exothermic risks and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Biological Activities
The biological activities of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been investigated in several studies:
- Inhibition of Kinases : Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, including the colony-stimulating factor 1 receptor (CSF1R). These inhibitors show promise in treating diseases associated with macrophage activity, such as cancer and inflammatory disorders .
- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects against cancer cell lines. For instance, docking studies revealed strong binding affinities with key proteins involved in cancer progression, suggesting a mechanism for anticancer activity .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in medicinal chemistry:
-
CSF1R Inhibition : A study focused on the structure-activity relationship (SAR) of pyrrolopyridines found that modifications at specific positions significantly enhanced CSF1R inhibitory potency. The most promising compounds demonstrated subnanomolar IC50 values against CSF1R while maintaining low activity against other kinases like EGFR .
Compound IC50 (CSF1R) IC50 (EGFR) Compound A 1 nM 20 nM Compound B 5 nM >100 nM -
Anticancer Activity : Another study evaluated a series of pyrrolo[3,4-b]pyridin-5-ones for their cytotoxic effects on breast carcinoma cells. Compounds exhibited varying degrees of activity, with some showing significant inhibition at low concentrations (e.g., 6.25 μM)【6】.
Compound Concentration (μM) Cytotoxic Effect (%) Compound C 6.25 75 Compound D 12.5 50
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are influenced by its substituents and core structure. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Analogous Pyrrolo[2,3-b]pyridine Derivatives
Key Findings :
Substituent Effects: Halogen Position: Chlorine at C4 (as in the target compound) enhances electrophilicity for nucleophilic substitution reactions, critical for functionalizing the core structure . In contrast, bromine or iodine at C3 () increases steric bulk and alters electronic properties, impacting binding affinity in kinase inhibitors . Methyl Group: The N1-methyl group in the target compound improves metabolic stability compared to unmethylated analogs (), which may explain its preference in anticancer drug design . Ketone vs. Non-Ketone: The ketone at C2 (e.g., in the target compound) facilitates hydrogen bonding and serves as a Michael acceptor in rhodium-catalyzed 1,4-additions (), whereas non-ketone analogs () are more suited for Suzuki-Miyaura couplings .
Biological Activity: The target compound’s cytotoxicity against multiple cancer cell lines () contrasts with 3,3-dibromo derivatives (), which are primarily synthetic intermediates.
Synthetic Utility :
- The methyl group at N1 in the target compound simplifies purification compared to unmethylated analogs, which often require protective groups ().
- Iodo-substituted analogs () are pivotal in cross-coupling reactions for generating boronic acid intermediates, a pathway less accessible to the chloro-methyl derivative .
Mechanistic Insights :
This reactivity is absent in non-ketone analogs, underscoring the critical role of the C2 ketone.
Biological Activity
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, particularly focusing on anticancer properties, antibacterial effects, and other pharmacological potentials.
- IUPAC Name : 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Molecular Formula : C8H7ClN2O
- CAS Number : 307951-53-7
Anticancer Activity
Recent studies have investigated the anticancer potential of various pyrrolo derivatives, including 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The compound has shown promising results in inhibiting the growth of different cancer cell lines.
Case Study Findings :
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that derivatives of pyrrolo compounds significantly decreased cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds within the pyrrolo series exhibited effective cytotoxicity at concentrations as low as 6.25 µM .
- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to key proteins involved in cancer progression, such as AKT1 and Orexetine type 2 receptor (Ox2R). The binding energies suggest a strong interaction that correlates with their observed biological activity .
Antibacterial Activity
The antibacterial properties of pyrrolo derivatives have also been explored. Compounds similar to 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been evaluated against various bacterial strains.
Findings :
- Minimum Inhibitory Concentration (MIC) : Studies indicated that certain pyrrole-based compounds displayed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antibacterial agents .
- Comparison with Standard Drugs : The efficacy of these compounds was compared with standard antibiotics like isoniazid and ciprofloxacin, revealing competitive activity against resistant bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 6.25 | Significant decrease in viability |
| Anticancer | MCF-7 | 25 | Moderate decrease in viability |
| Antibacterial | Staphylococcus aureus | 3.12 | Effective inhibition |
| Antibacterial | Escherichia coli | 10 | Effective inhibition |
Q & A
Q. What are the common synthetic routes for 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
Methodological Answer: The synthesis typically involves:
- Methylation : Introduction of the methyl group at the 1-position via reaction of the parent pyrrolopyridine with methyl iodide (MeI) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) .
- Halogenation : Chlorination at the 4-position using reagents like Selectfluor® in acetonitrile/ethanol under reflux (70°C), followed by purification via column chromatography .
- Protection/Deprotection : Use of sulfonyl groups (e.g., p-toluenesulfonyl chloride) to protect reactive sites during functionalization, followed by deprotection under basic conditions .
Q. How is the structure of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one characterized?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : Key signals include δ 7.23 (d, H-5), 7.59 (t, H-2), and 8.21 (d, H-6) in NMR, with -NMR confirming absence of fluorinated byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 171.0123 matches theoretical values (Δ < 0.0003) .
- X-ray Crystallography : For derivatives, dihedral angles (e.g., 79.6° between pyrrolopyridine and sulfonyl groups) validate stereoelectronic effects .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?
Methodological Answer: Regioselectivity is controlled via:
- Directed Metalation : Use of directing groups (e.g., sulfonyl) to guide lithiation or palladium-catalyzed cross-couplings at specific positions .
- Temperature Modulation : Low-temperature conditions (−78°C) favor kinetic control in nitration or halogenation .
- Computational Prediction : Quantum chemical calculations (e.g., DFT) predict reactive sites, reducing trial-and-error optimization .
Example : Nitration at the 3-position requires HNO₃/H₂SO₄ at 0°C to avoid over-nitration .
Q. What computational strategies optimize reaction conditions for derivatives?
Methodological Answer: The ICReDD framework integrates:
- Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates for key steps like C–H activation .
- Machine Learning (ML) : Trained on experimental datasets (e.g., yields, solvents) to recommend optimal conditions (e.g., THF vs. DMF for coupling reactions) .
- Feedback Loops : Experimental results refine computational models, accelerating discovery of novel derivatives .
Q. How do structural modifications impact biological activity in pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro substituents enhance kinase inhibition by increasing electrophilicity at binding sites .
- Bulky Substituents : Aryl sulfonyl groups (e.g., phenylsulfonyl) improve metabolic stability but may reduce solubility .
- Heterocyclic Moieties : Dioxolane rings (e.g., 1,3-dioxolan-2-yl) modulate bioavailability via H-bonding with targets .
Q. How to resolve contradictions in reported synthetic yields for halogenated derivatives?
Methodological Answer: Discrepancies arise from:
- Reagent Purity : Impure Selectfluor® reduces chlorination efficiency (yield drops from 29% to <10%) .
- Workup Protocols : Silica gel chromatography vs. recrystallization affects recovery rates (e.g., 78% vs. 65% for sulfonylated products) .
- Scale Effects : Milligram-scale reactions often report higher yields than kilolab-scale due to mixing inefficiencies .
Recommendation : Validate protocols with control experiments and report detailed reaction scales/purification methods.
Q. What analytical methods differentiate polymorphs or solvates of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Detects melting point variations (ΔTm > 5°C indicates polymorphism) .
- Powder X-ray Diffraction (PXRD) : Unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°) distinguish crystalline forms .
- Dynamic Vapor Sorption (DVS) : Hygroscopicity profiles identify hydrate vs. anhydrous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
